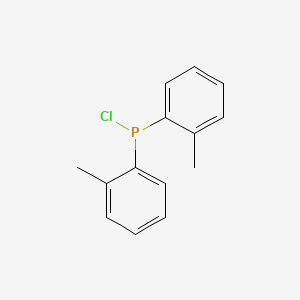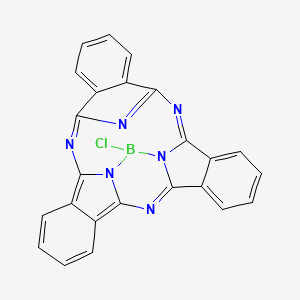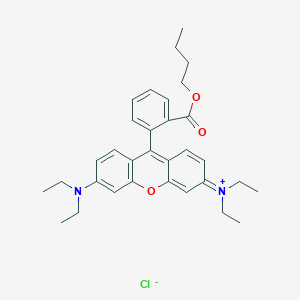
Butylrhodamin
Vue d'ensemble
Description
Butylrhodamin B is a chemical compound with the molecular formula C32H39ClN2O3 . It belongs to the Rhodamine family, which is a subset of the triarylmethane dyes . They are derivatives of xanthene and are mainly used to dye paper and inks .
Synthesis Analysis
The synthesis of Butylrhodamin B involves the reaction of Rhodamine B and 1-Butanol . A study has shown that Butylrhodamine B can be adsorbed by SBA-15, a nano mesoporous silica molecular sieve material . The impacts of solution acidity, adsorbent dosage, the initial concentration of Butylrhodamin B, contact time, and temperature on the effects of adsorption were studied and the optimum adsorptive conditions were obtained .Applications De Recherche Scientifique
Properties in Extraction Spectrophotometry
Butylrhodamine (BRB) has been studied for its properties in conjunction with bromophenol blue (BPB) in extraction spectrophotometry. Experiments demonstrated that at pH 7, the proportion of BPB to BRB is 1:3, with a high extraction rate of 94.9%. This finding is foundational for the application of BPB and BRB in extraction spectrophotometry due to their proportional absorption and concentration relationship (Liang Shu-xuan, 2000).
Solid Substrate-Room Temperature Phosphorimetry
BRB has been evaluated in the context of Solid Substrate-Room Temperature Phosphorimetry (SS-RTP) for rhodamine dyes. The study revealed specific pH ranges and light stability times for BRB, providing essential information for using BRB as a phosphorescence probe in various applications (Song Xiu, 2000).
Inorganic-Organic Hybrid Applications
BRB has been used to create inorganic-organic hybrids with Keggin-type polyoxometalates. These hybrids exhibit good electrochemical properties and catalysis for the reduction of bromate. The fluorescence intensity of these hybrids is significantly higher than that of BRB alone, indicating potential applications in chemo/biosensing and catalysis (Xiaoying Zeng et al., 2013).
Sensitized Fluorescence Quenching Method
BRB has been studied in the context of a sensitized fluorescence quenching method for determining L-tryptophan in grains. The addition of L-tryptophan results in a decrease in the fluorescence intensity of Se(IV)-butylrhodamine B, indicating its potential for sensitive and specific detection methods (J. Jie, 2009).
Photocatalytic Applications
A study explored electron-rich tellurorhodamine photocatalysts, including derivatives of BRB, for their ability to oxidize organic and inorganic compounds using visible light. This research indicates the potential of BRB-based photocatalysts in various applications, including environmental and synthetic chemistry (Irving D. Rettig et al., 2023).
Propriétés
IUPAC Name |
[9-(2-butoxycarbonylphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N2O3.ClH/c1-6-11-20-36-32(35)26-15-13-12-14-25(26)31-27-18-16-23(33(7-2)8-3)21-29(27)37-30-22-24(17-19-28(30)31)34(9-4)10-5;/h12-19,21-22H,6-11,20H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODCBGJJQHDBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



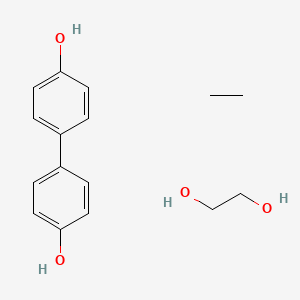
![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)
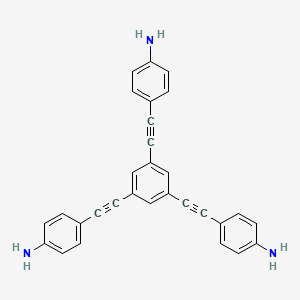
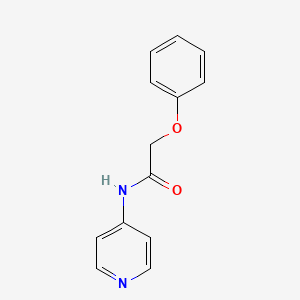
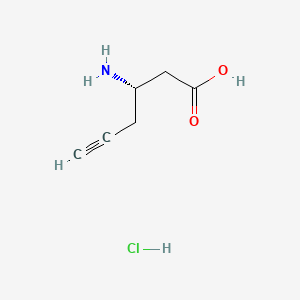

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

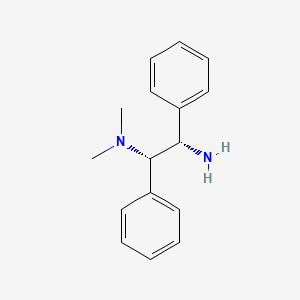
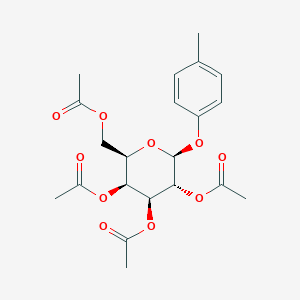

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
